

A-1155463 Target Validation: An In-depth Technical Guide

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Compound of Interest

Compound Name: A-1155463

Cat. No.: B15608892

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for **A-1155463**, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). **A-1155463** was discovered through a combination of nuclear magnetic resonance (NMR) fragment screening and structure-based design.^{[1][2][3]} This document details the quantitative data supporting its selectivity and potency, outlines the key experimental protocols used in its validation, and visualizes the associated biological pathways and experimental workflows.

Executive Summary

A-1155463 is a high-affinity BCL-XL inhibitor that demonstrates significant selectivity over other BCL-2 family members.^{[1][4]} It effectively induces apoptosis in BCL-XL-dependent cell lines and has shown in vivo efficacy in preclinical tumor models.^{[1][2][3]} The primary on-target effect observed in vivo is a reversible thrombocytopenia, consistent with the known role of BCL-XL in platelet survival.^{[1][2]} This molecule serves as a valuable chemical probe for studying BCL-XL biology and as a promising lead compound for the development of novel anticancer therapies.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays, as well as in vivo studies, demonstrating the potency, selectivity, and activity of **A-1155463**.

Table 1: Biochemical Binding Affinity of **A-1155463** for BCL-2 Family Proteins

Target Protein	Binding Affinity (Ki)	Selectivity vs. BCL-XL
BCL-XL	<0.01 nM[5]	-
BCL-2	>1 μ M (>1000-fold weaker)[1][5][6]	>100,000-fold
BCL-W	19 nM[1][5][6]	>1900-fold
MCL-1	>440 nM[1][5][6]	>44,000-fold

Table 2: Cellular Activity of **A-1155463** in BCL-XL-Dependent and -Independent Cell Lines

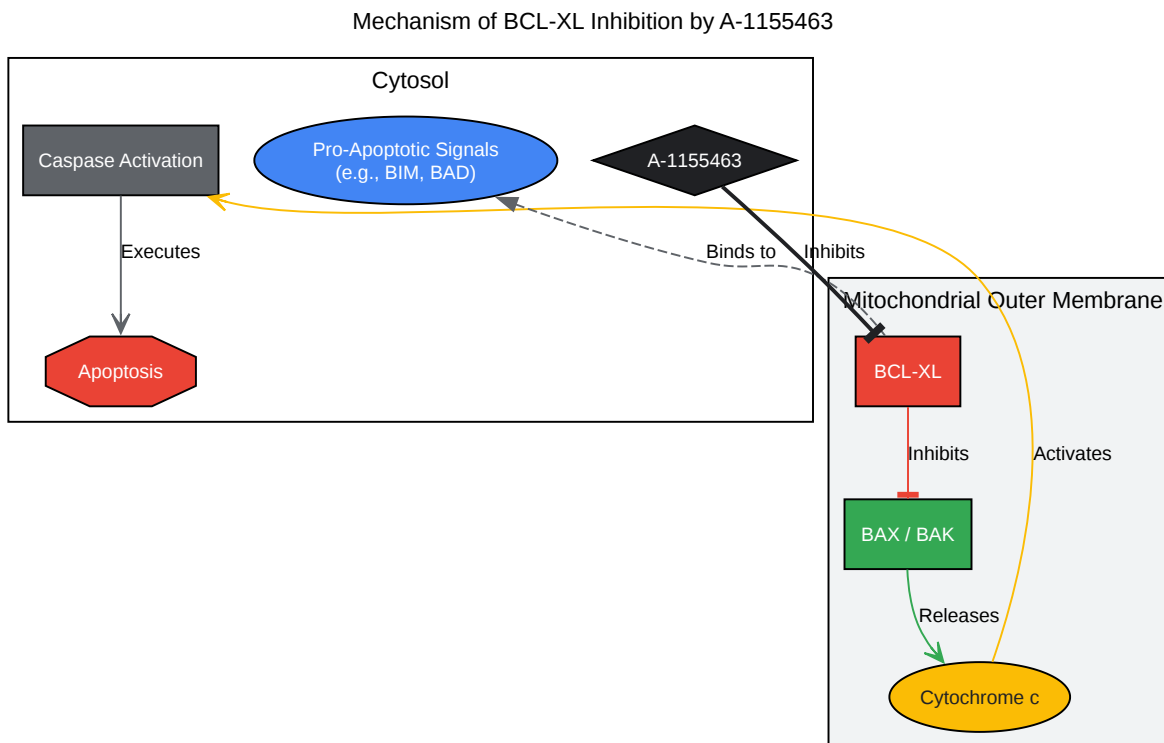
Cell Line	BCL-2 Family Dependence	EC50
Molt-4	BCL-XL	70 nM[7]
H146 (SCLC)	BCL-XL	~100 nM (inferred)[1][8]
EOL1	-	2.25 μ M[7]
GDM-1	-	1.17 μ M[7]
RS4;11	BCL-2	>5 μ M[6]

Table 3: In Vivo Pharmacodynamics and Efficacy of **A-1155463**

Animal Model	Dosing	Key Findings
Non-tumor bearing SCID-Beige mice	Single 5 mg/kg IP dose	Rapid and reversible reduction in platelet counts, returning to normal within 72 hours.[1][6]
H146 SCLC xenograft in SCID-Beige mice	5 mg/kg IP daily for 14 days	Statistically significant tumor growth inhibition (44% maximum).[1][6]
Mantle Cell Lymphoma (MCL) xenografts	10 mg/kg/day IP (in combination with Venetoclax)	Limited single-agent activity, but significant synergistic anti-lymphoma activity when combined with Venetoclax.[9]

Signaling Pathway and Experimental Workflow Visualizations

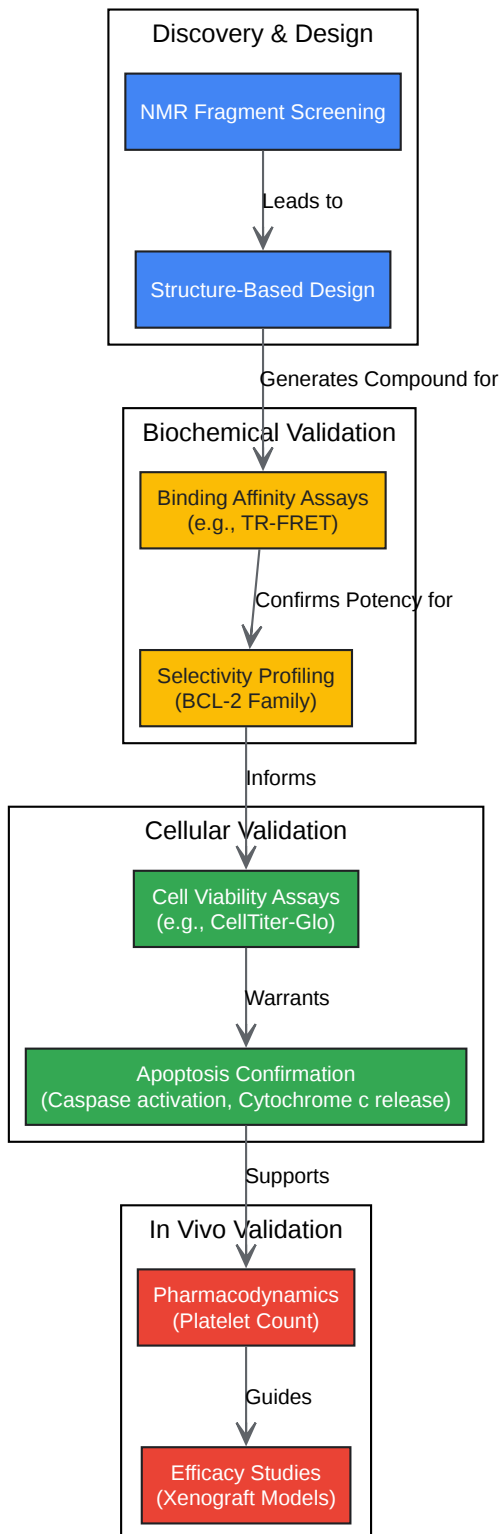
The following diagrams illustrate the mechanism of action of **A-1155463** and a typical workflow for its target validation.



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Caption: **A-1155463** inhibits BCL-XL, releasing the pro-apoptotic proteins BAX/BAK, leading to apoptosis.

A-1155463 Target Validation Workflow

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